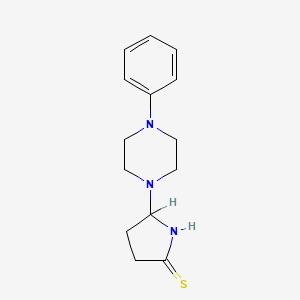
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinethione moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinethione precursor. One common method includes the following steps:
Formation of the Pyrrolidinethione Precursor: This can be achieved by reacting pyrrolidine with carbon disulfide in the presence of a base to form the pyrrolidinethione.
Coupling Reaction: The pyrrolidinethione is then reacted with 4-phenylpiperazine under suitable conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl group or the piperazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: A related compound with similar structural features but lacking the pyrrolidinethione moiety.
2-Pyrrolidinethione: Contains the pyrrolidinethione group but lacks the piperazine ring.
Phenylpiperazine Derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione is unique due to the combination of the piperazine ring and the pyrrolidinethione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91703-32-1 |
|---|---|
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
5-(4-phenylpiperazin-1-yl)pyrrolidine-2-thione |
InChI |
InChI=1S/C14H19N3S/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |
InChI Key |
HFDXGVBCOFKEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















